

Technical Guide: Certificate of Analysis for Dibutyl Phosphate-d18

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibutyl Phosphate-d18*

Cat. No.: *B12052155*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quality control and characterization of **Dibutyl Phosphate-d18**. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the analytical data and methodologies associated with this isotopically labeled compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative batch of **Dibutyl Phosphate-d18**.

Table 1: General Properties and Identification

Parameter	Specification	Result
Product Name	Dibutyl Phosphate-d18	Conforms
CAS Number	156213-21-7	Conforms
Molecular Formula	C ₈ HD ₁₈ O ₄ P	Conforms
Molecular Weight	228.32 g/mol	Conforms
Appearance	Colourless Oil	Clear Colourless Oil [1]
Solubility	Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) [1] [2]	

Table 2: Purity and Isotopic Enrichment

Parameter	Specification	Result	Method
HPLC Purity	>95%	98.45% (by ELSD) [1]	High-Performance Liquid Chromatography
Isotopic Purity	>95%	99.5% [1]	Mass Spectrometry
Elemental Analysis	Conforms to Structure	%C: 42.20, %H: 8.49 [1]	Combustion Analysis
NMR Conformance	Conforms to Structure	Conforms [1]	¹ H NMR, ³¹ P NMR
Mass Spec Conformance	Conforms to Structure	Conforms [1]	Mass Spectrometry

Table 3: Isotopic Distribution[\[1\]](#)

Isotope	Normalized Intensity (%)
d ₀ - d ₁₄	0.00
d ₁₅	0.04
d ₁₆	0.50
d ₁₇	8.84
d ₁₈	90.62

Experimental Protocols

The following sections detail the methodologies used for the key analytical experiments cited in the certificate of analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of **Dibutyl Phosphate-d18** by separating it from any potential impurities.

Methodology: A reverse-phase HPLC method is a common approach for the analysis of dibutyl phosphate.

- **Instrumentation:** A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector. An Evaporative Light Scattering Detector (ELSD) is often used for compounds lacking a strong UV chromophore.
- **Column:** A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.
- **Mobile Phase:** A gradient elution using a mixture of water and an organic solvent like methanol or acetonitrile is common. The gradient program is optimized to achieve good separation of the main peak from any impurities.
- **Flow Rate:** A typical flow rate is 1.0 mL/min.

- Column Temperature: The column is usually maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.
- Injection Volume: A small volume, typically 10 μ L, of a well-characterized sample solution is injected.
- Detection: ELSD is used for detection, as noted in the certificate of analysis. This detector is suitable for non-volatile analytes and provides a response proportional to the mass of the analyte.
- Data Analysis: The purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Isotopic Purity and Structural Confirmation

Objective: To confirm the molecular weight and determine the isotopic purity of **Dibutyl Phosphate-d18**.

Methodology: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for analyzing organophosphates.

- Instrumentation: A mass spectrometer equipped with an electrospray ionization source.
- Ionization Mode: Analysis can be performed in both positive and negative ion modes. The negative ion mode is often preferred for phosphates as it readily forms the $[M-H]^-$ ion.
- Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the mass spectrometer or introduced via an HPLC system.
- Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to accurately determine the mass-to-charge ratio (m/z) of the ions.
- Data Analysis:

- Structural Confirmation: The observed molecular ion peak is compared to the calculated theoretical mass of **Dibutyl Phosphate-d18**.
- Isotopic Purity: The relative intensities of the isotopic peaks (d_0 to d_{18}) are measured to determine the isotopic enrichment of the labeled compound.

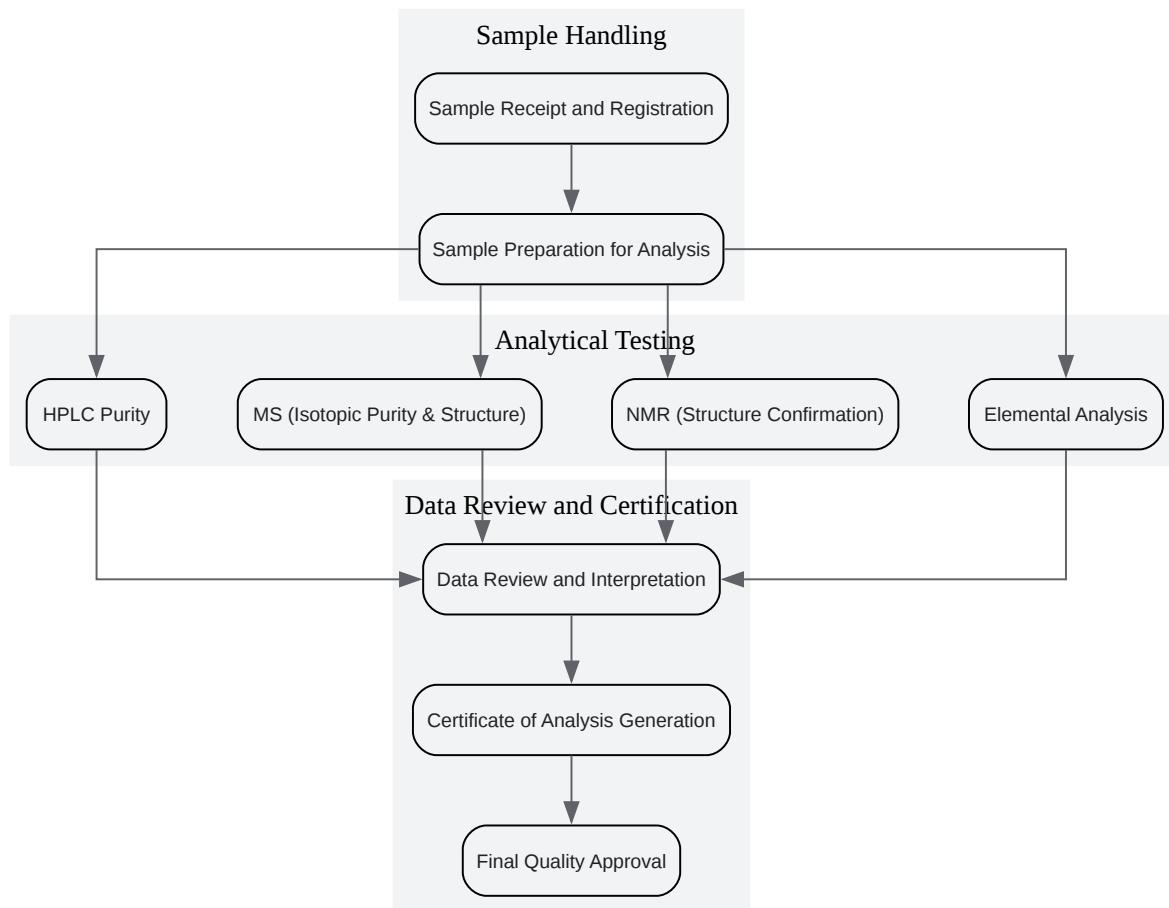
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of **Dibutyl Phosphate-d18**.

Methodology: ^1H NMR and ^{31}P NMR are powerful techniques for the structural elucidation of organophosphorus compounds.

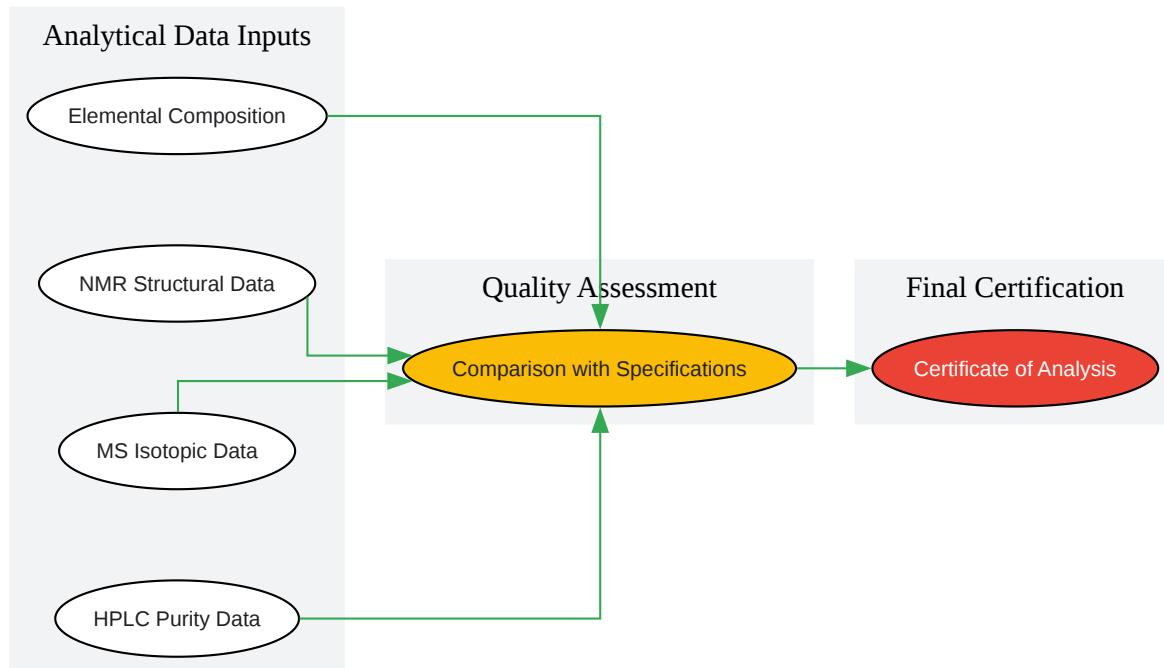
- Instrumentation: A high-field NMR spectrometer.
- Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- ^1H NMR:
 - The absence of proton signals in the butyl chain regions confirms the high level of deuteration.
 - The presence of a signal corresponding to the P-OH proton can be observed, although its chemical shift can be variable depending on the solvent and concentration.
- ^{31}P NMR:
 - This technique is highly specific for phosphorus-containing compounds.
 - A single peak is expected for **Dibutyl Phosphate-d18**, and its chemical shift is characteristic of a dialkyl phosphate. This provides unambiguous confirmation of the phosphate functional group.
- Data Analysis: The obtained spectra are compared with reference spectra or theoretical predictions to confirm the identity and structure of the compound.

Elemental Analysis


Objective: To determine the elemental composition (carbon and hydrogen) of the sample.

Methodology: Combustion analysis is the standard method for elemental analysis.

- Instrumentation: An elemental analyzer.
- Principle: A small, precisely weighed amount of the sample is combusted at high temperatures in an oxygen-rich atmosphere. The resulting combustion gases (CO_2 and H_2O) are separated and quantified by a detector.
- Data Analysis: The percentages of carbon and hydrogen in the sample are calculated from the amounts of CO_2 and H_2O produced. These experimental values are then compared to the theoretical percentages calculated from the molecular formula of **Dibutyl Phosphate-d18**.


Workflow and Pathway Diagrams

The following diagrams illustrate the analytical workflow for the certification of **Dibutyl Phosphate-d18**.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for **Dibutyl Phosphate-d18** certification.

[Click to download full resolution via product page](#)

Caption: Data integration for quality assessment and certification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Certificate of Analysis for Dibutyl Phosphate-d18]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12052155#dibutyl-phosphate-d18-certificate-of-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com